Cas no 495-27-2 (Ophthalmic Acid)

Ophthalmic Acid 化学的及び物理的性質
名前と識別子
-
- Glycine, L-g-glutamyl-(2S)-2-aminobutanoyl-
- Ophthalmic Acid
- H-.gamma.-Glu-Abu-Gly-OH
- N-{(1S)-1-[(carboxymethyl)carbamoyl]propyl}-L-glutamine
- H-gamma-Glu-Abu-Gly-OH
- L-γ-Glutamyl-(2S)-2-aminobutanoylglycine
-
- MDL: MFCD00076874
- インチ: InChI=1S/C11H19N3O6/c1-2-7(10(18)13-5-9(16)17)14-8(15)4-3-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1
- InChIKey: JCMUOFQHZLPHQP-BQBZGAKWSA-N
- SMILES: CC[C@H](NC(CC[C@H](N)C(O)=O)=O)C(NCC(O)=O)=O
計算された属性
- 水素結合ドナー数: 5
- 氢键受体数量: 9
- 重原子数量: 20
- 回転可能化学結合数: 11
Ophthalmic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB477268-1 g |
Ophthalmic Acid (H-L-gGlu-L-Abu-Gly-OH); . |
495-27-2 | 1g |
€1454.00 | 2023-06-15 | ||
TRC | O858670-250mg |
Ophthalmic Acid |
495-27-2 | 250mg |
$689.00 | 2023-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 91351-10MG |
495-27-2 | 10MG |
¥1611.3 | 2023-01-15 | |||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03681-250mg |
OPHTHALMICACID |
495-27-2 | 250mg |
¥8318.0 | 2021-09-03 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 91351-250MG |
Ophthalmic acid |
495-27-2 | ≥96% (HPLC) | 250MG |
¥7017.81 | 2022-02-23 | |
TRC | O858670-50mg |
Ophthalmic Acid |
495-27-2 | 50mg |
$155.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1233172-25mg |
ophthalmic acid |
495-27-2 | í¦98%(HPLC) | 25mg |
$325 | 2023-05-17 | |
eNovation Chemicals LLC | Y1233172-250mg |
ophthalmic acid |
495-27-2 | í¦ 98% (HPLC) | 250mg |
$680 | 2023-09-04 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 91351-50MG |
Ophthalmic acid |
495-27-2 | ≥96% (HPLC) | 50MG |
¥2949.13 | 2022-02-23 | |
TRC | O858670-1g |
Ophthalmic Acid |
495-27-2 | 1g |
$ 3000.00 | 2023-09-06 |
Ophthalmic Acid 関連文献
-
Suzanne Geenen,James W. T. Yates,J. Gerry Kenna,Frederic Y. Bois,Ian D. Wilson,Hans V. Westerhoff Integr. Biol. 2013 5 877
-
Akiyoshi Hirayama,Masaru Tomita,Tomoyoshi Soga Analyst 2012 137 5026
-
Toby J. Athersuch,Daniel J. Antoine,Alan R. Boobis,Muireann Coen,Ann K. Daly,Lucia Possamai,Jeremy K. Nicholson,Ian D. Wilson Toxicol. Res. 2018 7 347
-
Akiyoshi Hirayama,Masaru Tomita,Tomoyoshi Soga Analyst 2012 137 5026
-
Tomá? Pluskal,Takahiro Nakamura,Alejandro Villar-Briones,Mitsuhiro Yanagida Mol. BioSyst. 2009 6 182
-
Austin H. Henke,Elizabeth D. Laudadio,Jenny K. Hedlund Orbeck,Ali Abbaspour Tamijani,Khoi Nguyen L. Hoang,Sara E. Mason,Catherine J. Murphy,Z. Vivian Feng,Robert J. Hamers Environ. Sci.: Nano 2021 8 1749
-
Nick J. Plant Toxicol. Res. 2015 4 9
-
Xiao Dong,Rajeev K. Brahma,Chao Fang,Shao Q. Yao Chem. Sci. 2022 13 4239
-
Takushi Ooga,Hajime Sato,Atsushi Nagashima,Kazunori Sasaki,Masaru Tomita,Tomoyoshi Soga,Yoshiaki Ohashi Mol. BioSyst. 2011 7 1217
-
Romanas Chaleckis,Masahiro Ebe,Tomá? Pluskal,Itsuo Murakami,Hiroshi Kondoh,Mitsuhiro Yanagida Mol. BioSyst. 2014 10 2538
Ophthalmic Acidに関する追加情報
Glycine, L-g-glutamyl-(2S)-2-aminobutanoyl - CAS No. 495-27-2
Glycine, L-g-glutamyl-(2S)-2-aminobutanoyl (CAS No. 495-27-2) is a bioactive compound that has garnered significant attention in the fields of pharmacology and biochemistry due to its unique structural properties and potential therapeutic applications. This compound is a derivative of glycine, a simple amino acid, and incorporates an L-g-glutamyl group attached to a (2S)-2-aminobutanoyl moiety. The stereochemistry at the (S) configuration plays a crucial role in its biological activity, making it a subject of interest for researchers exploring enantioselective synthesis and drug design.
Recent studies have highlighted the importance of Glycine, L-g-glutamyl-(2S)-aminobutanoyl in modulating cellular signaling pathways. Its ability to interact with specific receptors and enzymes suggests potential applications in treating neurological disorders, inflammation, and metabolic diseases. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines.
The synthesis of Glycine, L-g-glutamyl-(aminobutanoyl) involves multi-step chemical processes that require precise control over stereochemistry to ensure the correct configuration at the chiral center. Advanced techniques such as asymmetric catalysis and enzymatic resolution have been employed to achieve high enantiomeric excess in the final product. These methods not only enhance the efficiency of synthesis but also align with green chemistry principles by minimizing waste and reducing environmental impact.
In terms of biological activity, Glycine, L-g-glutamyl-(aminobutanoyl) has shown promise as a modulator of glutamate receptors. Glutamate is a key neurotransmitter involved in various brain functions, including learning and memory. Dysregulation of glutamate signaling has been implicated in conditions such as epilepsy, Alzheimer's disease, and Parkinson's disease. By targeting these pathways, this compound could potentially offer new therapeutic avenues for neurodegenerative disorders.
Furthermore, Glycine, L-g-glutamyl-(aminobutanoyl) has been investigated for its role in metabolic regulation. Preclinical studies indicate that it may influence energy metabolism by interacting with AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This interaction could lead to novel strategies for managing metabolic syndrome and type 2 diabetes.
The structural uniqueness of Glycine, L-g-glutamyl-(aminobutanoyl) also makes it a valuable tool in drug discovery research. Its ability to act as a prodrug or carrier molecule for delivering bioactive agents to specific tissues has been explored in targeted drug delivery systems. This approach could enhance therapeutic efficacy while reducing off-target effects and systemic toxicity.
In conclusion, Glycine, L-g-glutamyl-(aminobutanoyl) (CAS No. 495-27-2) represents a promising compound with diverse applications in pharmacology and biotechnology. Its stereochemical properties, biological activity, and synthetic accessibility make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound holds the promise of contributing significantly to the advancement of personalized medicine and innovative therapeutic strategies.
495-27-2 (Ophthalmic Acid) Related Products
- 14857-82-0(Gly-gly-leu)
- 3303-34-2(L-Alanyl-L-leucine)
- 869-19-2(Glycyl-L-leucine)
- 13485-59-1(L-Alanyl-L-proline)
- 52315-75-0(N-Lauroyl-L-lysine)
- 25988-63-0(Poly-L-lysine hydrobromide (MW 150000-300000))
- 2490-97-3(Aceglutamide)
- 39537-23-0(L-Alanyl-L-Glutamine)
- 35305-74-9(N-Acetyl-L-glutamine)
- 13115-71-4(Glycyl-glutamine)
